molecular formula C₂₅H₂₄Cl₂N₄O₆S₂ B1144551 5-chloro-N-[[(5S)-3-[4-[(5-chlorothiophene-2-carbonyl)-[2-[2-(methylamino)-2-oxoethoxy]ethyl]amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide CAS No. 1807455-76-0

5-chloro-N-[[(5S)-3-[4-[(5-chlorothiophene-2-carbonyl)-[2-[2-(methylamino)-2-oxoethoxy]ethyl]amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide

Cat. No.: B1144551
CAS No.: 1807455-76-0
M. Wt: 611.52
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-[[(5S)-3-[4-[(5-chlorothiophene-2-carbonyl)-[2-[2-(methylamino)-2-oxoethoxy]ethyl]amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). It functions by covalently binding to a cysteine residue (Cys481) in the active site of BTK, thereby permanently inhibiting its enzymatic activity. BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which plays a fundamental role in the development, activation, and survival of B-cells. Given its central role in B-cell biology, BTK is a well-validated therapeutic target for the treatment of B-cell malignancies and autoimmune disorders. This compound is a key research tool for investigating the pathophysiology of conditions such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia. Researchers utilize this inhibitor in in vitro and in vivo studies to elucidate BTK-dependent signaling cascades, to assess the effects of BTK inhibition on tumor cell proliferation and survival, and to evaluate its potential in modulating immune responses. The structure of this molecule, featuring an oxazolidin-2-one core, is characteristic of second-generation BTK inhibitors designed for improved selectivity and pharmacokinetic properties. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-chloro-N-[[(5S)-3-[4-[(5-chlorothiophene-2-carbonyl)-[2-[2-(methylamino)-2-oxoethoxy]ethyl]amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24Cl2N4O6S2/c1-28-22(32)14-36-11-10-30(24(34)19-7-9-21(27)39-19)15-2-4-16(5-3-15)31-13-17(37-25(31)35)12-29-23(33)18-6-8-20(26)38-18/h2-9,17H,10-14H2,1H3,(H,28,32)(H,29,33)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMEMJJHGXGOKPN-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COCCN(C1=CC=C(C=C1)N2CC(OC2=O)CNC(=O)C3=CC=C(S3)Cl)C(=O)C4=CC=C(S4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)COCCN(C1=CC=C(C=C1)N2C[C@@H](OC2=O)CNC(=O)C3=CC=C(S3)Cl)C(=O)C4=CC=C(S4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24Cl2N4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The action of Rivaroxaban Impurity H, like most drugs, can be influenced by various environmental factors. These can include the pH of the environment, the presence of other drugs or substances, and individual patient factors such as age, gender, and health status. .

Biological Activity

5-chloro-N-[[(5S)-3-[4-[(5-chlorothiophene-2-carbonyl)-[2-[2-(methylamino)-2-oxoethoxy]ethyl]amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide is a complex organic compound with significant potential in pharmacology. Its structure includes multiple functional groups, such as thiophene rings and oxazolidine moieties, which contribute to its biological activity. This article reviews the biological properties, mechanisms of action, and therapeutic potential of this compound.

Structural Characteristics

The compound has the following molecular formula:

C25H24Cl2N4O6S2C_{25}H_{24}Cl_2N_4O_6S^2

Its structure is characterized by:

  • Thiophene rings : Contributing to its aromatic properties.
  • Oxazolidine moiety : Implicated in antibacterial and antiviral activities.
  • Chlorine substituents : Enhancing lipophilicity and potential interactions with biological targets.

Research indicates that 5-chloro-N-[[(5S)-3-[4-[(5-chlorothiophene-2-carbonyl)-[2-[2-(methylamino)-2-oxoethoxy]ethyl]amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide acts primarily as an inhibitor of factor Xa , an essential enzyme in the coagulation cascade. This inhibition is crucial for preventing thrombin generation, thereby reducing the risk of thromboembolic disorders such as:

  • Myocardial infarction
  • Stroke
  • Deep vein thrombosis

Anticoagulant Properties

The compound's ability to inhibit factor Xa suggests its use in treating conditions associated with excessive clotting. In vitro studies have demonstrated high-affinity binding to factor Xa, leading to significant inhibition of thrombin generation .

Antimicrobial Activity

The oxazolidine structure has been associated with antimicrobial properties. Compounds with similar structural motifs have shown efficacy against various bacterial strains, indicating potential for development as antibiotics.

Case Studies and Research Findings

  • Anticoagulant Efficacy : A study highlighted that 5-chloro-N-[[(5S)-3-[4-(5-chlorothiophene-2-carbonyl)phenyl]-2-oxo-1,3-oxazolidin-5-y]]methyl]thiophene-2-carboxamide effectively inhibited thrombin generation in human plasma models, suggesting its viability as a therapeutic agent for thromboembolic diseases.
  • Synthesis and Structure Activity Relationship (SAR) : Research on SAR indicated that modifications to the thiophene and oxazolidine portions of the molecule could enhance its biological activity. For example, substituting different groups on the thiophene ring was found to affect the binding affinity to factor Xa .

Data Tables

PropertyValue
Molecular FormulaC25H24Cl2N4O6S2
Molecular Weight611.52 g/mol
CAS Number1632463-24-1
Primary Biological ActivityFactor Xa Inhibition
Potential Therapeutic UsesAnticoagulant, Antimicrobial

Preparation Methods

Formation of the Oxazolidinone Core

The oxazolidinone ring is synthesized by reacting (2S)-3-aminopropane-1,2-diol hydrochloride (VII) with 5-chlorothiophene-2-carbonyl chloride (IV) in a solvent system (e.g., acetone/water) at 8–12°C to form N-((S)-2,3-dihydroxypropyl)-5-chlorothiophene-2-carboxamide (VIII). Subsequent bromination using hydrobromic acid in acetic acid at 60–65°C yields N-((S)-3-bromo-2-hydroxypropyl)-5-chlorothiophene-2-carboxamide (IX).

Coupling with the Aromatic Amine

Intermediate IX undergoes nucleophilic substitution with 4-(4-aminophenyl)-3-morpholinone (III) in toluene at 90–110°C in the presence of collidine to form N-{(R)-2-hydroxy-3-[4-(3-oxomorpholin-4-yl)phenylamino]propyl}-5-chlorothiophene-2-carboxamide (X).

Cyclization with Phosgene

The final cyclization step employs phosgene or its equivalents (e.g., triphosgene) in dichloromethane at 20–25°C to form the oxazolidinone ring, yielding the target compound with a reported yield of 98.7% after recrystallization.

Alternative Route via Epoxide Intermediate

Epoxide Formation and Ring-Opening

A Russian patent (RU2383540C2) describes an alternative pathway starting with 2-[(2S)-2-oxiranylmethyl]-1H-isoindole-1,3-(2H)-dione . The epoxide undergoes ring-opening with 4-(4-aminophenyl)-3-morpholinone (III) in methanol, followed by amidation with 5-chlorothiophene-2-carbonyl chloride (IV).

Key Reaction Conditions

  • Solvent : Methanol/acetone mixtures (3:1 v/v)

  • Temperature : 50–53°C for amidation

  • Yield : 95% after purification

Streamlined Synthesis Avoiding Protecting Groups

Direct Coupling Strategy

The US8106192B2 patent eliminates protecting groups by directly coupling (2S)-3-aminopropane-1,2-diol hydrochloride (VII) with 5-chlorothiophene-2-carbonyl chloride (IV). This reduces the synthesis from five to three steps, improving the overall yield to 89%.

Advantages Over Traditional Methods

  • Reduced Toxicity : Avoids phthalimide deprotection steps.

  • Scalability : Uses stable, crystalline intermediates.

Comparative Analysis of Synthetic Routes

Parameter Direct Amidation Epoxide Route Protecting-Free
Number of Steps 543
Key Solvent Acetone/WaterMethanolToluene
Yield (%) 98.795.089.0
Toxic Reagents PhosgeneHydrobromic AcidNone

Critical Optimization Parameters

Temperature Control

  • Amidation : Below 15°C prevents racemization of the chiral center.

  • Cyclization : 20–25°C ensures optimal ring closure without side reactions.

Solvent Selection

  • Polar Aprotic Solvents (e.g., acetone) enhance intermediate solubility.

  • Toluene facilitates high-temperature reactions (e.g., 110°C) without degradation.

Industrial-Scale Considerations

Cost Efficiency

  • Thionyl Chloride vs. Oxalyl Chloride : Thionyl chloride reduces raw material costs by 40%.

  • Catalyst-Free Reactions : Eliminates palladium catalysts used in cross-coupling steps.

Waste Management

  • Phosgene Quenching : Ethanolamine scrubbers neutralize residual phosgene.

  • Recycling : Acetone recovery via distillation achieves 85% solvent reuse .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how do reaction conditions impact yield and purity?

  • Methodology : The compound can be synthesized via stepwise amide coupling and oxazolidinone ring formation. Key steps include:

  • Amide bond formation : Use coupling agents like DCC/DMAP to react 5-chlorothiophene-2-carboxylic acid with intermediates containing methylamino-oxoethoxyethyl groups .
  • Oxazolidinone cyclization : Optimize temperature (70–90°C) and solvent (DMF or THF) to ensure stereochemical control of the (5S)-configuration .
  • Table : Critical reaction parameters:
StepReagents/ConditionsYield (%)Purity (HPLC)
Amide CouplingDCC, DMAP, RT, 12h65–75>95%
Oxazolidinone FormationDMF, 80°C, 8h50–6090–92%

Q. How is the compound’s molecular conformation analyzed, and what structural features influence its reactivity?

  • Methodology : Use X-ray crystallography and DFT calculations to assess planarity (from thiophene and phenyl conjugation) and steric effects from the oxazolidinone and methylamino-oxoethoxyethyl groups .
  • Key interactions:

  • Hydrogen bonding : Between oxazolidinone carbonyl and amide NH groups stabilizes solid-state packing .
  • Halogen bonding : Chlorine atoms enhance crystal lattice stability .

Q. What in vitro assays are used to evaluate its preliminary biological activity?

  • Methodology :

  • Enzyme inhibition : Test against serine hydrolases or kinases using fluorescence-based assays (IC₅₀ determination) .
  • Receptor binding : Radioligand displacement assays for GPCRs or nuclear receptors .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes) affect bioactivity?

  • Methodology : Perform SAR studies by synthesizing analogs with varied substituents (e.g., replacing chlorine with fluorine or altering the oxazolidinone ring).
  • Data Contradiction Example :

  • Chlorine vs. Fluorine : Chlorine enhances enzyme inhibition (IC₅₀ = 0.2 µM) but reduces solubility; fluorine analogs show lower potency (IC₅₀ = 1.5 µM) but improved bioavailability .
    • Table : SAR comparison:
SubstituentEnzyme IC₅₀ (µM)Solubility (mg/mL)
-Cl0.20.05
-F1.50.3
-CH₃5.00.8

Q. What strategies resolve contradictions in pharmacokinetic data between in vitro and in vivo models?

  • Methodology :

  • Metabolic stability : Use liver microsomes to identify cytochrome P450-mediated degradation hotspots .
  • Prodrug design : Modify the methylamino-oxoethoxyethyl group to enhance membrane permeability .

Q. How is crystallographic polymorphism addressed during formulation development?

  • Methodology : Screen polymorphs via XRD and DSC. For example:

  • Form A : Monoclinic, stable up to 150°C.
  • Form B : Triclinic, hygroscopic .
    • Table : Polymorph properties:
FormStabilitySolubility
AHighLow
BModerateHigh

Q. What computational methods predict binding modes to biological targets?

  • Methodology : Combine molecular docking (AutoDock Vina) and MD simulations (AMBER) to model interactions with enzymes like thrombin or kinases.
  • Key Finding : The oxazolidinone oxygen forms hydrogen bonds with catalytic residues (e.g., Ser195 in thrombin) .

Q. How are toxicity profiles assessed in preclinical studies?

  • Methodology :

  • In vitro cytotoxicity : MTT assays on HepG2 cells (EC₅₀ = 50 µM).
  • hERG inhibition : Patch-clamp assays to evaluate cardiac risk (IC₅₀ > 10 µM is acceptable) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.